
(3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride typically involves the reaction of a pyrrolidine derivative with an appropriate alkylating agent. One common method is the alkylation of (3S)-pyrrolidine with 2-methylpropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase the reaction rate and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or sulfonates can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyridine: A six-membered nitrogen-containing aromatic ring.
Piperidine: A six-membered nitrogen-containing saturated ring.
Uniqueness
(3S)-3-(2-methylpropoxy)pyrrolidine hydrochloride is unique due to its specific substitution pattern and stereochemistry, which can influence its biological activity and chemical reactivity. Compared to pyrrolidine, pyridine, and piperidine, this compound offers distinct advantages in terms of its three-dimensional structure and potential for selective binding to biological targets .
Propriétés
Formule moléculaire |
C8H18ClNO |
|---|---|
Poids moléculaire |
179.69 g/mol |
Nom IUPAC |
(3S)-3-(2-methylpropoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)6-10-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H/t8-;/m0./s1 |
Clé InChI |
MFVXGCMGRGHRSY-QRPNPIFTSA-N |
SMILES isomérique |
CC(C)CO[C@H]1CCNC1.Cl |
SMILES canonique |
CC(C)COC1CCNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


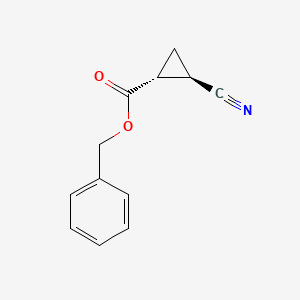
![(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11762109.png)
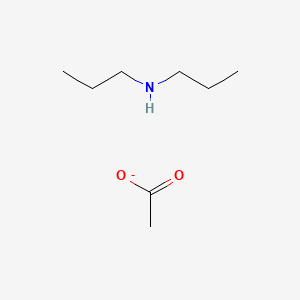
amine](/img/structure/B11762125.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B11762128.png)
![5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B11762130.png)
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine](/img/structure/B11762133.png)
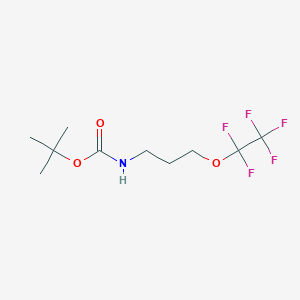
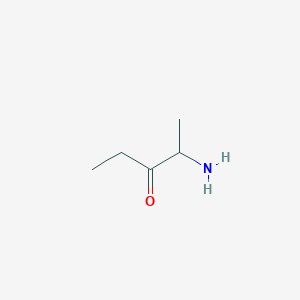
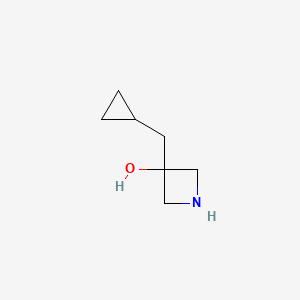
![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)
![(3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)

![3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11762188.png)
